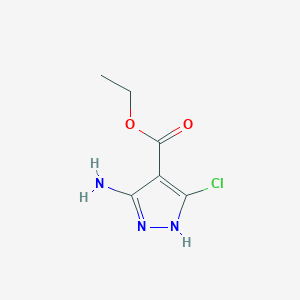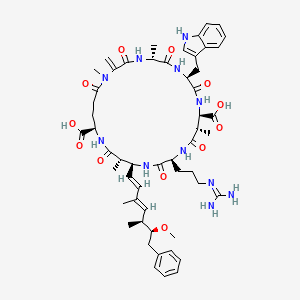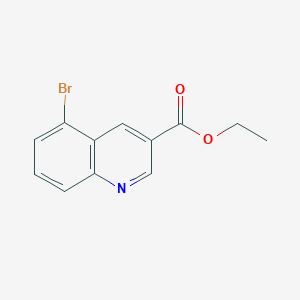
9,9''-Diphenyl-9H,9'H,9''H-3,2':7',3''-tercarbazole
Descripción general
Descripción
9,9''-Diphenyl-9H,9'H,9''H-3,2':7',3''-tercarbazole (3,2':7',3''-tercarbazole) is a heterocyclic compound composed of nitrogen, carbon, and hydrogen atoms. It is an organic compound with a molecular formula of C20H12N2. 3,2':7',3''-tercarbazole has been studied for its potential applications in biomedical and scientific research due to its interesting properties.
Aplicaciones Científicas De Investigación
Application in Organic Light-Emitting Diodes (OLEDs)
- Host Material for Efficient OLEDs : A novel D-σ-A molecule, incorporating 9,9'-Diphenyl-9H,9'H,9''H-3,2':7',3''-tercarbazole derivatives, was designed for use in organic light-emitting diodes. These compounds demonstrated significant improvements in device performance, notably in solution-processed OLEDs (Zhao et al., 2020).
- Blue OLED Emitters : Another research synthesized 9,10-diphenylanthracene containing 9H-carbazole derivatives for blue organic light-emitting diodes. The compounds showed efficient blue emission and good device performance (Lee et al., 2015).
Photoluminescent Material Development
- Phenylcarbazole-Based Dimers : A study focused on phenylcarbazole-based dimers, including derivatives of 9,9'-Diphenyl-9H,9'H,9''H-3,2':7',3''-tercarbazole. These compounds showed strong photoluminescent properties and were influenced by substituent groups, displaying potential in photoluminescent material development (Tang et al., 2017).
Thermally Activated Delayed Fluorescence (TADF)
- TADF Materials : A series of bipolar materials based on 9,9'-Diphenyl-9H,9'H,9''H-3,2':7',3''-tercarbazole were synthesized for thermally activated delayed fluorescence applications. These materials demonstrated tunable energy gaps and photophysical properties, suitable for TADF OLEDs (Huang et al., 2014).
Advanced Material Synthesis and Analysis
- Hole-Transporting Properties : Research on synthesized hole-transporting materials based on derivatives of 9,9'-Diphenyl-9H,9'H,9''H-3,2':7',3''-tercarbazole showed promising results for use in electronic devices, with high luminance efficiencies (Kim et al., 2008).
Mecanismo De Acción
Target of Action
The primary target of 9,9’‘-Diphenyl-9H,9’H,9’‘H-3,2’:7’,3’'-tercarbazole is in the field of optoelectronics, specifically in the fabrication of organic light-emitting diodes (OLEDs) . It serves as an intermediate in the production of OLED materials .
Mode of Action
9,9’‘-Diphenyl-9H,9’H,9’‘H-3,2’:7’,3’'-tercarbazole interacts with its targets by serving as a source of electrons . It can create exciplexes, which are excited-state complexes formed by the interaction of a molecule in an electronic excited state with a molecule in the ground state .
Biochemical Pathways
The compound plays a crucial role in the light-emitting process of OLEDs. It contributes to the formation of exciplexes, which can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices .
Result of Action
The result of the compound’s action is the efficient operation of OLED devices. For instance, a device based on a similar compound showed high device efficiencies .
Action Environment
The compound is sensitive to air and should be stored under inert gas . Environmental factors such as temperature, humidity, and light could potentially influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H31N3/c1-3-11-35(12-4-1)50-45-17-9-7-15-39(45)41-27-31(21-25-47(41)50)33-19-23-37-38-24-20-34(30-44(38)49-43(37)29-33)32-22-26-48-42(28-32)40-16-8-10-18-46(40)51(48)36-13-5-2-6-14-36/h1-30,49H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYUAOUFXFTZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)C6=C(N5)C=C(C=C6)C7=CC8=C(C=C7)N(C9=CC=CC=C98)C1=CC=CC=C1)C1=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H31N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027758.png)
![Ethyl 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate](/img/structure/B3027760.png)
![4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B3027761.png)
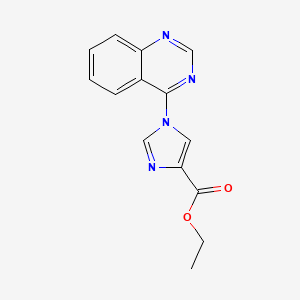
![Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B3027764.png)
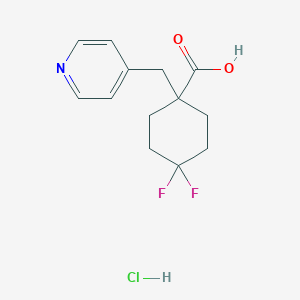
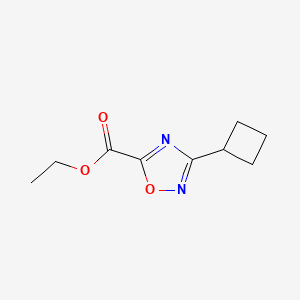
![(4-[3-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride](/img/structure/B3027768.png)
